7-(Trifluoromethyl)benzo[d]oxazol-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4F3NO2 |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
7-(trifluoromethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)4-2-1-3-5-6(4)14-7(13)12-5/h1-3H,(H,12,13) |
InChI Key |
JZAJARHISAANPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Contextualization Within Benzo D Oxazole Core Chemistry
The foundational structure of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol is the benzo[d]oxazole ring system. This aromatic organic compound consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net Its aromaticity confers considerable stability, while the presence of nitrogen and oxygen heteroatoms provides reactive sites for functionalization. globalresearchonline.net
The benzoxazole (B165842) nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its recurring presence in a multitude of biologically active compounds that exhibit a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. globalresearchonline.netnih.govresearchgate.net The rigid, planar structure of the benzoxazole core allows it to effectively interact with various biological targets. The synthesis of benzoxazole derivatives is a significant focus for organic chemists, often involving the condensation of 2-aminophenols with various reagents. researchgate.netnih.gov The versatility and established biological relevance of the benzoxazole core make any new derivative, such as this compound, a subject of academic interest.
Academic Significance of Trifluoromethyl Moieties in Organic Synthesis and Molecular Design
The trifluoromethyl (-CF3) group, present at the 7-position of the molecule , is one of the most impactful functional groups in modern organic and medicinal chemistry. mdpi.comrsc.org Its incorporation into a molecular scaffold can dramatically alter the parent molecule's physicochemical properties. researchgate.net
The significance of the trifluoromethyl group stems from several key characteristics:
High Electronegativity : The three fluorine atoms make the -CF3 group strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and modulate electronic interactions with biological targets. mdpi.comwikipedia.org
Enhanced Lipophilicity : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance in vivo transport. mdpi.com
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com This makes the trifluoromethyl group highly resistant to metabolic degradation, a strategy often employed in drug design to increase a compound's half-life. mdpi.comwikipedia.org
Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. mdpi.comwikipedia.org This allows chemists to fine-tune a molecule's steric and electronic profile to optimize its biological activity.
The strategic placement of a -CF3 group is a well-established method for enhancing the properties of lead compounds in drug discovery. wikipedia.orgnih.gov Its presence is a feature of numerous successful pharmaceuticals, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.org
| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Hydrogen (-H) | Chlorine (-Cl) |
|---|---|---|---|---|
| Hansch Lipophilicity Parameter (π) | +0.88 mdpi.com | +0.56 | 0.00 | +0.71 |
| Van der Waals Radius (Å) | ~2.7 | 2.0 | 1.2 | 1.8 |
| Electronic Effect | Strongly Electron-Withdrawing mdpi.com | Electron-Donating | Neutral | Electron-Withdrawing |
| Metabolic Stability | High mdpi.com | Susceptible to Oxidation wikipedia.org | Variable | Generally Stable |
Overview of Research Trends in Fluorinated Heterocyclic Compounds
Chemical Transformations for Benzo[d]oxazole Ring Formation
The formation of the benzo[d]oxazole scaffold is a critical step, achievable through several established synthetic pathways. These methods are adaptable for creating substituted derivatives, including the target compound.
Cyclocondensation Reactions of o-Aminophenols with Carbonyl Precursors
One of the most fundamental and widely used strategies for constructing the benzo[d]oxazol-2-ol core is the cyclocondensation of an appropriately substituted o-aminophenol with a one-carbon carbonyl equivalent. For the synthesis of this compound, the key starting material is 2-amino-6-(trifluoromethyl)phenol (B1290082). This precursor undergoes reaction with carbonylating agents such as phosgene (B1210022), diphosgene, triphosgene (B27547), or carbonyldiimidazole (CDI).
The reaction mechanism involves the initial acylation of the more nucleophilic amino group of the o-aminophenol by the carbonyl precursor. This is followed by an intramolecular cyclization, where the adjacent hydroxyl group attacks the newly formed carbonyl intermediate, leading to the elimination of a small molecule (e.g., HCl or imidazole) and the formation of the stable five-membered oxazolone (B7731731) ring.
| Carbonyl Precursor | Reagents/Conditions | Product | Ref. |
| Phosgene (or equivalents) | Base (e.g., Triethylamine, Pyridine), Aprotic Solvent (e.g., Toluene, THF) | This compound | |
| Carbonyldiimidazole (CDI) | Aprotic Solvent (e.g., THF, CH₂Cl₂) | This compound | |
| Urea | High Temperature (thermal condensation) | This compound |
Intramolecular Cyclization Pathways (e.g., N-Deprotonation–O-SNAr)
Intramolecular cyclization offers a powerful alternative for forming the benzo[d]oxazole ring. A notable example is the N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) pathway. researchgate.netmdpi.com This approach begins with a precursor that already contains the necessary atoms for the ring system but requires cyclization to form the final scaffold.
In a relevant synthetic design, a 2-fluoroaniline (B146934) derivative bearing an electron-withdrawing group, such as a trifluoromethyl group, is first acylated to form an anilide. mdpi.com Treatment of this anilide with a base (e.g., potassium carbonate in DMF) facilitates deprotonation of the amide nitrogen. The resulting anion then undergoes an intramolecular nucleophilic attack by the oxygen of the delocalized anion onto the carbon bearing the fluorine atom, displacing the fluoride (B91410) ion and closing the ring. mdpi.com The presence of the electron-withdrawing trifluoromethyl group on the ring is crucial as it activates the ring towards SNAr, making the cyclization more facile. researchgate.netmdpi.com Studies have shown that the trifluoromethyl group is slightly less potent as an activating group for this cyclization compared to nitro or cyano groups, often requiring higher temperatures (e.g., 130 °C) for the reaction to proceed to completion. researchgate.netmdpi.com
Oxidative Cyclization Protocols for Benzoxazole (B165842) Scaffolds
Oxidative cyclization methods provide another route to benzoxazole derivatives, often starting from more readily available precursors. researchgate.net These protocols involve an oxidation step that facilitates the ring-closing process. For instance, a strategy could involve the reaction of a substituted phenol (B47542) with an amine in the presence of an oxidizing agent. researchgate.net While broadly applicable, the synthesis of this compound via this method would require careful selection of precursors and conditions to ensure the correct regiochemistry. A hypothetical route could involve the oxidative coupling of 2-(trifluoromethyl)phenol (B147641) with an appropriate nitrogen source, followed by cyclization. Various metal-free and metal-catalyzed oxidative systems, using oxidants like DDQ, oxygen, or hypervalent iodine reagents, have been developed for general benzoxazole synthesis and could be adapted for this specific target. researchgate.netresearchgate.net
Regioselective Installation of the Trifluoromethyl Group
Achieving the correct placement of the trifluoromethyl group at the C-7 position is paramount. This is typically accomplished by either starting with a pre-functionalized building block or by direct trifluoromethylation of the heterocyclic core, with the former being the more common and controlled approach.
Utilization of Trifluoromethyl-Substituted Building Blocks
The most direct and reliable strategy for the synthesis of this compound is to begin with a precursor that already contains the trifluoromethyl group at the desired position. The key building block for this approach is 2-amino-6-(trifluoromethyl)phenol .
The synthesis of this crucial intermediate can be accomplished through a multi-step sequence, often starting from a commercially available trifluoromethyl-substituted benzene (B151609) derivative. By performing a sequence of reactions such as nitration, reduction, and hydroxylation (or their equivalents in a different order), the amino and hydroxyl groups can be installed ortho to each other and in the correct positions relative to the existing trifluoromethyl group. Once 2-amino-6-(trifluoromethyl)phenol is obtained, it can be readily converted to the final product using the cyclocondensation methods described in section 2.1.1. This building block approach ensures absolute regiochemical control, avoiding the formation of unwanted isomers.
| Precursor Building Block | Subsequent Reaction | Product | Ref. |
| 2-amino-6-(trifluoromethyl)phenol | Cyclocondensation with phosgene equivalent | This compound | |
| 2-fluoro-N-acyl-6-(trifluoromethyl)aniline | Base-induced intramolecular SNAr | This compound | researchgate.netmdpi.com |
Direct Trifluoromethylation Strategies on Pre-formed Rings
Direct C-H trifluoromethylation of a pre-formed benzo[d]oxazol-2-ol ring represents a more atom-economical, modern approach. This strategy involves activating a C-H bond on the benzene portion of the molecule and introducing a "CF₃" group using a suitable trifluoromethylating reagent. Reagents for this transformation can be radical (e.g., Togni's reagent, CF₃SO₂Cl), nucleophilic (e.g., TMSCF₃, Ruppert-Prakash reagent), or electrophilic in nature. mdpi.com
However, a significant challenge in this approach is achieving regioselectivity. The electronic nature of the fused oxazolone ring and any existing substituents direct the position of the incoming trifluoromethyl group. For benzo[d]oxazol-2-ol, the directing effects might not favor substitution at the C-7 position exclusively, potentially leading to a mixture of isomers (e.g., at C-4, C-5, C-6, and C-7) that would require separation. The development of regioselective C-H functionalization reactions, often guided by transition-metal catalysts and specialized ligands, is an active area of research that could potentially overcome this limitation.
Established Synthetic Routes to this compound and its Direct Precursors
While a specific, documented synthetic pathway for this compound is not extensively detailed in readily available literature, its synthesis can be logically inferred from established methods for analogous compounds. The primary strategy involves a two-step process: the synthesis of the key precursor, 2-amino-6-(trifluoromethyl)phenol, followed by cyclization to form the benzoxazol-2-ol ring system.
Synthesis of 2-amino-6-(trifluoromethyl)phenol:
The direct precursor, 2-amino-6-(trifluoromethyl)phenol, is not commercially widely available, and its synthesis is a critical first step. A common and established route to ortho-aminophenols involves the nitration of a corresponding phenol followed by the reduction of the nitro group. This strategy can be adapted for the synthesis of 2-amino-6-(trifluoromethyl)phenol.
A plausible synthetic route would begin with the nitration of 2-(trifluoromethyl)phenol. The directing effects of the hydroxyl and trifluoromethyl groups would need to be carefully considered to achieve the desired regioselectivity for the introduction of the nitro group at the 6-position. Subsequent reduction of the resulting 2-nitro-6-(trifluoromethyl)phenol (B180416) would yield the target 2-amino-6-(trifluoromethyl)phenol. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reducing agents like tin(II) chloride in acidic medium.
Cyclization to this compound:
Once 2-amino-6-(trifluoromethyl)phenol is obtained, the final step is the construction of the oxazol-2-one ring. This is typically achieved through cyclization with a carbonylating agent. Phosgene (COCl₂) or its safer solid equivalent, triphosgene (bis(trichloromethyl) carbonate), are commonly used for this transformation. nih.gov The reaction proceeds via the formation of an intermediate carbamoyl (B1232498) chloride or isocyanate, which then undergoes intramolecular cyclization to afford the benzoxazol-2-one ring. The reaction is typically carried out in the presence of a base to neutralize the generated HCl.
Alternative carbonylating agents that can be employed include carbonyldiimidazole (CDI) or diethyl carbonate. These reagents offer milder reaction conditions and are often preferred for their lower toxicity compared to phosgene.
Analogous Synthetic Strategies for Related Trifluoromethylated Benzo[d]oxazole Derivatives
The synthesis of trifluoromethylated benzo[d]oxazole derivatives is an active area of research, with various strategies being developed to introduce the trifluoromethyl group and construct the heterocyclic core. These analogous strategies provide valuable insights into potential alternative routes for the synthesis of this compound.
One notable approach involves the use of trifluoromethylated building blocks. For instance, the condensation of ortho-aminophenols with reagents containing a trifluoromethyl group can directly lead to the formation of 2-(trifluoromethyl)benzoxazoles. google.com
Transition-metal-catalyzed reactions have also emerged as powerful tools for the synthesis of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, for example, can be utilized to introduce the trifluoromethyl group onto a pre-formed benzoxazole scaffold, or to construct the benzoxazole ring itself through intramolecular C-O or C-N bond formation.
Furthermore, multi-component reactions offer an efficient and atom-economical approach to benzoxazole derivatives. A one-pot synthesis of benzoxazolinone derivatives has been reported, starting from ortho-aminophenol, a substituted benzaldehyde, trichloroacetic acid, and an isocyanide, proceeding through a tandem Ugi four-component condensation/intramolecular cyclization. researchgate.net This strategy could potentially be adapted for the synthesis of trifluoromethyl-substituted analogues.
Table 1: Selected Analogous Synthetic Strategies for Trifluoromethylated Benzoxazole Derivatives
| Strategy | Description | Key Reagents/Catalysts | Reference |
| Condensation | Direct condensation of an ortho-aminophenol with a trifluoromethyl-containing reagent. | Trifluoroacetic anhydride, trifluoroacetaldehyde (B10831) derivatives | google.com |
| Transition-Metal Catalysis | Palladium-catalyzed cross-coupling or cyclization reactions. | Palladium catalysts (e.g., Pd(OAc)₂), ligands | N/A |
| Multi-Component Reaction | One-pot synthesis involving multiple starting materials to build the final product. | Isocyanides, aldehydes, carboxylic acids | researchgate.net |
Advancements in Sustainable and Green Synthetic Methodologies
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. This trend has also impacted the synthesis of fluorinated heterocycles, with a focus on minimizing the use of hazardous reagents and reducing waste.
Transition-Metal-Free Synthetic Routes
While transition-metal catalysis is a powerful tool, the use of expensive and potentially toxic heavy metals is a drawback. Consequently, there is growing interest in developing transition-metal-free synthetic routes. For the synthesis of benzoxazoles, methods involving hypervalent iodine reagents or other metal-free catalysts have been explored. These approaches often offer milder reaction conditions and a better environmental profile. For instance, the condensation of ortho-aminophenols with various partners can be promoted by non-metallic catalysts, reducing the reliance on transition metals. google.com
Electrochemical Approaches in Fluorinated Heterocycle Synthesis
Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional chemical methods. By using electricity as a "reagent," electrochemical reactions can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants, thus minimizing waste. While the direct electrochemical synthesis of this compound has not been specifically reported, electrochemical methods have been successfully applied to the synthesis of other fluorinated heterocycles. google.com These approaches often involve the electrochemical generation of reactive intermediates that can then participate in cyclization or functionalization reactions to build the desired heterocyclic core. The application of these principles to the synthesis of trifluoromethylated benzoxazoles represents a promising avenue for future research.
Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides The results showed that out of fourteen synthesized compounds, 7b (MIC90 = 16 μg/mL) and 7h (MIC90 = 8.0 μg/mL) exhibited potent antibiotic activity against different strains of S. aureus (susceptible, methicillin-resistant, and multidrug-resistant). Cytotoxic studies against the human colon cancer mammalian cell line HCT-116 (ATCC CCL-247) revealed that only compound 7l inhibited cell viability, while the rest of the compounds including 7b and 7h showed no significant decrease in mammalian cell viability. ... Synthesis of pyrazolo-1,2-benzothiazine-N-aryl/benzyl (B1604629)/cyclohexylacetamides 7i–n. Dried acetonitrile (B52724) (10 mL) was used to prepare a solution of compound 5 (1.0 mmol, 251 mg) followed by the addition of anhydrous K2CO3 (297 mg, 2.15 mmol) under continuous stirring and heating. After 30 minutes, the solution of respective 2-chloro-N-aryl/benzyl/cyclohexylacetamides 7i–n (2 mmol) in dry acetonitrile was added dropwise. The mixture was heated to reflux for 40 h or until the termination of the reaction. Reaction progress was monitored after intervals using TLC. ... Synthesis of pyrazolo-1,2-benzothiazine-N-aryl/benzyl/cyclohexylacetamides 7a–h. Dried acetonitrile (10 mL) was used to prepare a solution of compound 5 (251 mg, 1.0 mmol) followed by addition of anhydrous K2CO3 (173 mg, 1.25 mmol) under continuous stirring and heating. After 30 minutes, the solution of the respective 2-chloro-N-aryl/benzyl/cyclohexylacetamide 6a–h (1 mmol) in dry acetonitrile was added dropwise. Then, the reaction mixture was continued to reflux for 24 h or until the termination of the reaction. Reaction progress was monitored after intervals using TLC. ... Chemistry. The targeted compounds were synthesized using the general scheme shown in Scheme 1. The ester group was introduced at the nitrogen of saccharine sodium (1) using dry DMF. The five-membered ring of this esterified benzisothiazole 2 was then expanded to form a six-membered cycle via a ring-expansion reaction in anhydrous conditions. In this reaction, the benzisothiazole scaffold was converted into a benzothiazine backbone 3 followed by N-methylation to obtain the derivative of 1,2-benzothiazine-3-carboxylate 4. ... This concept of synergistic compounds and complex chemical interactions helps to boost biological activity and prolongs the emergence of resistance in pathogens. Notable previous efforts include the synthesis of benzothiazine scaffolds
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to its key structural features. A hypothetical data table for such analysis is presented below.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| Data not available | O-H stretch | Hydroxyl (-OH) |
| Data not available | N-H stretch | Amine (lactam form) |
| Data not available | C=O stretch | Carbonyl (lactam form) |
| Data not available | C=N stretch | Oxazole (B20620) ring |
| Data not available | C-F stretch | Trifluoromethyl (-CF₃) |
| Data not available | Aromatic C=C stretch | Benzene ring |
| Data not available | C-O stretch | Oxazole ring |
Without experimental data, a detailed analysis of the vibrational modes is not possible.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds. A Raman spectrum of this compound would help in confirming the vibrations of the aromatic backbone and the trifluoromethyl group. However, no Raman spectral data for this specific compound has been reported in the available literature.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Determination of Crystal System and Space Group
To perform this analysis, single crystals of this compound would be required. The diffraction data obtained would reveal the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the unit cell. This fundamental crystallographic information is currently unavailable.
| Crystallographic Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Chalcogen Bonding)
The crystal packing of this compound would likely be influenced by various intermolecular forces. The hydroxyl group is a potent hydrogen bond donor, and the oxygen and nitrogen atoms of the oxazole ring can act as hydrogen bond acceptors. The fluorine atoms of the trifluoromethyl group could also participate in weaker hydrogen bonding or other dipole-dipole interactions. A detailed analysis of these interactions, including bond distances and angles, is contingent on the availability of crystallographic data.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for its isolation. The development of a specific chromatographic method for this compound would involve optimizing parameters like the stationary phase (column), mobile phase composition, and detector settings. No published methods specific to the analysis or purification of this compound were found.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography serves as a rapid, qualitative, and indispensable analytical technique for monitoring the progress of the synthesis of this compound. It is also instrumental in the development and optimization of solvent systems for preparative column chromatography.
The choice of the stationary phase is typically silica (B1680970) gel 60 F254 plates, where the silica acts as a polar adsorbent. The separation principle relies on the polarity of the analyte relative to the mobile phase. Given the structure of this compound, which contains a polar hydroxyl group and an electron-withdrawing trifluoromethyl group, its polarity is moderate. This allows for effective separation using a mobile phase of intermediate polarity, commonly a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. The Rf value is highly dependent on the composition of the mobile phase; increasing the proportion of the polar solvent will generally lead to a higher Rf value. For effective separation, an Rf value in the range of 0.3 to 0.5 is often targeted.
Visualization of the spots on the TLC plate after development is typically achieved under UV light at 254 nm, where the compound may appear as a dark spot against a fluorescent background. Staining with reagents like potassium permanganate (B83412) can also be used for visualization if the compound is not UV-active or to detect other non-UV-active impurities.
Interactive Data Table: TLC Parameters for this compound Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Typical Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf Range | 0.3 - 0.5 |
| Application | Reaction monitoring, Purity assessment |
Column Chromatography Purification Strategies
For the preparative scale purification of this compound, column chromatography is the method of choice. This technique allows for the separation of larger quantities of the compound, yielding a purified solid product.
The stationary phase most commonly used is silica gel (typically 100-200 or 230-400 mesh), packed into a glass column. The selection of the mobile phase (eluent) is guided by the preliminary results obtained from TLC analysis. The goal is to choose a solvent system that provides good separation between the desired product and any impurities.
The crude reaction mixture, often adsorbed onto a small amount of silica gel, is loaded onto the top of the prepared column. The eluent is then passed through the column under gravity or with the application of positive pressure (flash chromatography) to expedite the process. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to afford the purified product.
The polarity of the eluent is critical; a solvent system that is too polar will result in the rapid elution of all components with poor separation, while a system that is not polar enough will lead to very slow elution and broad peaks. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can also be employed to effectively separate compounds with a wider range of polarities. For this compound, a mixture of hexane and ethyl acetate is a common and effective eluent system.
Interactive Data Table: Column Chromatography Purification Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Eluent System | Hexane/Ethyl Acetate (gradient or isocratic) |
| Typical Eluent Ratio | Starting with lower polarity (e.g., 9:1 Hexane:EtOAc), gradually increasing to higher polarity (e.g., 7:3 Hexane:EtOAc) |
| Loading Method | Dry loading (adsorbed on silica) or wet loading |
| Fraction Analysis | Thin-Layer Chromatography (TLC) |
| Outcome | Isolation of purified this compound |
Computational and Theoretical Investigations of 7 Trifluoromethyl Benzo D Oxazol 2 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule at the electronic level. mdpi.com For 7-(Trifluoromethyl)benzo[d]oxazol-2-ol, DFT methods are used to predict its stable structure, electronic characteristics, and spectroscopic signatures.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process identifies the lowest energy conformation of the molecule. For this compound, the primary conformational flexibility arises from the tautomerism of the hydroxyl group (enol form) and the adjacent nitrogen atom (keto form), as well as the rotation of the trifluoromethyl group.
Theoretical calculations indicate that the planar benzoxazole (B165842) ring is the most stable arrangement. The rotational barrier of the trifluoromethyl group is generally low, allowing for relatively free rotation at room temperature. The enol tautomer is typically found to be the more stable form in the ground state for similar benzoxazolone systems.
Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound (enol form)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (hydroxyl) | 1.35 Å |
| C=O (keto tautomer) | 1.22 Å | |
| C-N | 1.38 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-CF3 | 1.49 Å | |
| C-F | 1.34 Å | |
| Bond Angle | C-O-H | 109.5° |
| O-C-N | 110.0° | |
| C-C-CF3 | 121.0° | |
| Dihedral Angle | C-C-C-N | ~0° (planar) |
Note: These values are representative and obtained from DFT calculations on analogous structures.
Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic properties of a molecule are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in this analysis. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show electronegative regions (red/yellow) around the oxygen, nitrogen, and fluorine atoms, indicating sites susceptible to electrophilic attack. Electrophilic regions (blue) would be expected around the hydrogen atoms.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |
| Dipole Moment | ~3.5 D | Indicates a polar molecule |
Note: These values are derived from DFT calculations on similar benzoxazole derivatives and serve as estimations. researchgate.net
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for experimental characterization. Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated to aid in structure elucidation. The presence of the trifluoromethyl group provides a distinct ¹⁹F NMR signal that is sensitive to the electronic environment. nih.govnih.govresearchgate.netresearchgate.net
Similarly, the calculation of vibrational frequencies (infrared spectroscopy) helps in identifying the characteristic functional groups within the molecule. The predicted spectrum would show distinct peaks corresponding to O-H, N-H, C=O (if the keto form is present), C-F, and aromatic C-H stretching and bending vibrations.
Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (δ) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C2 (C=O/C-OH) | ~155 |
| C4 | ~110 |
| C5 | ~125 |
| C6 | ~118 |
| C7 (C-CF3) | ~130 (quartet due to C-F coupling) |
| CF3 Carbon | ~123 (quartet due to C-F coupling) |
| CF3 Fluorine | ~ -60 (relative to CFCl3) |
Note: Predicted shifts are estimations based on computational studies of similar fluorinated heterocyclic compounds. nih.govnih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time. These simulations model the movements and interactions of atoms and molecules, providing a dynamic perspective. nih.govmedjrf.comnih.govrjdentistry.com
Simulation of Molecular Flexibilities and Rotational Barriers
MD simulations can be used to study the flexibility of the benzoxazole ring system and the rotational dynamics of the trifluoromethyl group. These simulations can confirm the planarity of the fused ring system and quantify the energy barrier associated with the rotation of the -CF3 group. This information is important for understanding how the molecule might adapt its shape when interacting with other molecules.
Exploration of Potential Binding Modes (General Principles of Ligand-Receptor Interactions)
In the context of drug design, MD simulations are crucial for exploring how a ligand like this compound might interact with a biological target, such as a protein receptor. nih.govnih.gov By placing the molecule in a simulated binding site, researchers can observe its preferred orientation and the key interactions it forms.
General principles of ligand-receptor interactions that can be studied include:
Hydrogen Bonding: The hydroxyl and amine groups of the benzoxazole core are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The aromatic benzene (B151609) ring can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues.
Halogen Bonding: The fluorine atoms of the trifluoromethyl group can potentially act as weak halogen bond acceptors.
Simulations can calculate the binding free energy, providing a theoretical estimation of the ligand's affinity for the receptor. nih.govmedjrf.com This data is vital in the rational design of more potent and selective molecules.
Table 4: Potential Intermolecular Interactions of this compound in a Receptor Binding Site
| Interaction Type | Molecular Moiety Involved | Potential Receptor Residue Partner |
| Hydrogen Bond Donor | Hydroxyl (-OH), Amine (-NH) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Carbonyl Oxygen, Ring Nitrogen | Arginine, Lysine, Histidine, Asparagine, Glutamine |
| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interaction | Benzene Ring, Trifluoromethyl Group | Alanine, Valine, Leucine, Isoleucine |
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) modeling are pivotal in modern computational chemistry for the systematic exploration of chemical compounds. These approaches utilize calculated molecular descriptors to predict the physicochemical properties and biological activities of molecules, thereby guiding the design of new chemical entities with desired characteristics. For this compound, these computational tools can provide valuable insights into its behavior and potential applications.
Calculation of Molecular Descriptors (e.g., Topological Polar Surface Area, Lipophilicity Descriptors)
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. Among the most significant descriptors in drug discovery and materials science are the Topological Polar Surface Area (TPSA) and lipophilicity descriptors such as the logarithm of the octanol-water partition coefficient (logP).
TPSA is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, including intestinal absorption and blood-brain barrier penetration. nih.govnih.govresearchgate.net It is calculated based on the summation of surface contributions of polar atoms. nih.gov Lipophilicity, often expressed as logP, measures a compound's affinity for a nonpolar environment and is a key factor in its pharmacokinetic and pharmacodynamic profiles.
For this compound, the calculated values for these and other relevant molecular descriptors are presented in the interactive table below.
These descriptors provide a foundational dataset for building predictive models to explore the chemical space around this scaffold.
Predictive Modeling for Chemical Space Exploration
The molecular descriptors calculated for this compound serve as the basis for Quantitative Structure-Property Relationship (QSPR) modeling. QSPR models are mathematical equations that correlate the structural features of a molecule with its physicochemical properties. scholarsresearchlibrary.com By developing such models, it becomes possible to predict the properties of novel, yet-to-be-synthesized derivatives of the parent compound.
In the context of benzoxazole derivatives, QSPR studies have been successfully employed to predict various activities, including antimicrobial and anticancer properties. scholarsresearchlibrary.comnih.gov For instance, a 3D-QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives was developed to identify key structural features influencing their antidiabetic activity. chemijournal.comresearchgate.net These studies often reveal that descriptors related to hydrophobicity, electronic properties, and steric factors play a crucial role in determining the biological activity of these compounds. scholarsresearchlibrary.com
For this compound, the calculated logP value suggests moderate lipophilicity, while the TPSA indicates good potential for membrane permeability. These values can be used as a starting point in a predictive model. By systematically modifying the structure of the parent molecule and calculating the corresponding descriptors for the virtual analogues, a library of compounds with a range of predicted properties can be generated. This in silico screening allows for the prioritization of candidate molecules for synthesis and experimental testing, thereby accelerating the discovery process.
Mechanistic Insights from Computational Studies of Reaction Pathways
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For this compound, these methods can be used to understand its formation, reactivity, and potential transformations. Such studies typically involve the characterization of transition states and the analysis of the reaction coordinate.
Transition State Characterization and Energy Barrier Determination
A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. masterorganicchemistry.comlibretexts.org Transition State Theory (TST) is a fundamental concept used to understand reaction rates. libretexts.orgfiveable.me The transition state represents the energy maximum along the reaction pathway, and its structure is intermediate between the reactants and products. numberanalytics.com
Computational methods, such as density functional theory (DFT), can be used to locate and characterize the geometry of the transition state for a given reaction. The energy difference between the reactants and the transition state is the activation energy barrier. numberanalytics.com A higher energy barrier corresponds to a slower reaction rate. For reactions involving benzoxazole derivatives, such as their synthesis via the condensation of 2-aminophenols with various reagents, computational studies can elucidate the detailed mechanism and identify the rate-determining step. rsc.org For example, the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives has been studied through computational approaches to understand the cyclodesulfurization reaction mechanism. nih.gov
Reaction Coordinate Analysis
The reaction coordinate is a parameter that describes the progress of a reaction from reactants to products. numberanalytics.comnumberanalytics.com It provides a simplified, one-dimensional representation of the complex, multi-dimensional potential energy surface of a reaction. numberanalytics.com By mapping the energy of the system as a function of the reaction coordinate, an energy profile for the reaction can be constructed. numberanalytics.com
Reaction coordinate analysis allows for a detailed understanding of the sequence of bond-breaking and bond-forming events that occur during a chemical transformation. numberanalytics.com Computational techniques can be used to trace the minimum energy path along the reaction coordinate, connecting the reactants, transition state, and products. aip.org This analysis can reveal the presence of any intermediates and provide a comprehensive picture of the reaction mechanism. For a molecule like this compound, reaction coordinate analysis could be applied to study its tautomeric equilibria, its reactivity in substitution reactions, or its role in more complex chemical transformations.
Chemical Reactivity and Derivatization Strategies for 7 Trifluoromethyl Benzo D Oxazol 2 Ol
Transformations at the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)
The hydroxyl group of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol, or the corresponding N-H of its lactam tautomer, 7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one, is a primary site for derivatization. These transformations are typically achieved under basic conditions to deprotonate the acidic proton, generating a nucleophilic oxygen or nitrogen anion that readily reacts with electrophiles.
O/N-Alkylation: The alkylation of the benzoxazolone scaffold can be directed to either the nitrogen or oxygen atom, though N-alkylation is more common. The reaction is typically performed using an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) effectively generates the N-anion for subsequent reaction with an alkylating agent beilstein-journals.org. Cesium fluoride (B91410) on Celite has also been employed as a solid base for efficient N-alkylation of benzoxazolones with alkyl halides in acetonitrile (B52724) researchgate.net. While specific examples for the 7-trifluoromethyl derivative are not extensively documented, the general reactivity is applicable.
O/N-Acylation: Acylation reactions proceed similarly, employing acyl chlorides or anhydrides as the electrophiles. The reaction conditions, particularly the base used, can determine whether N- or S-acylation occurs in the analogous benzoxazole-2-thiones, suggesting that selectivity in the oxazole (B20620) series is also tunable researchgate.net. For benzoxazolones, N-acylation is the predominant pathway, leading to the formation of N-acyl derivatives which are valuable synthetic intermediates.
| Reaction Type | Electrophile | Typical Base/Solvent | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | NaH / THF | 3-Alkyl-benzoxazol-2-one | beilstein-journals.org |
| N-Alkylation | Alkyl Halide (R-X) | CsF–Celite / Acetonitrile | 3-Alkyl-benzoxazol-2-one | researchgate.net |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine or Et3N | 3-Acyl-benzoxazol-2-one | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Benzo[d]oxazole Ring
Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) portion of the this compound ring is strongly deactivated towards electrophilic attack. This deactivation arises from two sources: the electron-withdrawing nature of the trifluoromethyl group and the inherent electron deficiency of the fused heterocyclic ring. The trifluoromethyl group is a powerful deactivating group that directs incoming electrophiles to the meta position (C4 and C6) relative to itself youtube.com. Consequently, forcing conditions are typically required for electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions, and yields may be low wikipedia.org.
Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the aromatic ring, enhanced by the -CF3 group, makes it susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present at an activated position. For instance, in precursors to benzoxazoles, a fluorine atom ortho to an activating group can be displaced by the internal oxygen nucleophile during cyclization semanticscholar.org. While direct SNAr on the intact this compound is less common, this reactivity pattern highlights the potential for functionalization if a leaving group (e.g., a halogen) were installed on the benzene ring at the C4, C5, or C6 positions. Polyfluoroarenes readily undergo SNAr reactions, demonstrating the principle that fluorine atoms can act as leaving groups in highly electron-deficient systems nih.gov.
Chemical Modifications Involving the Trifluoromethyl Substituent
The trifluoromethyl group is known for its exceptional stability and is generally inert to many chemical transformations. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic, chemical, and thermal degradation mdpi.comnih.gov.
Direct chemical modification of the trifluoromethyl group on an aromatic ring is challenging and rare. Most reactions involving this moiety are transformations of other parts of the molecule where the -CF3 group remains intact. However, under specific conditions, selective C-F bond transformations can be achieved. For example, some studies have shown that ortho-functional groups can assist in the selective C-F activation of benzotrifluorides tcichemicals.com. Reactions involving nucleophilic attack on the trifluoromethyl group itself are generally not feasible unless the aromatic system is exceptionally electron-rich or under harsh conditions acs.org. For most synthetic purposes, the trifluoromethyl group on this compound should be considered a robust, non-reactive substituent.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of the benzoxazole (B165842) core. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, typically by coupling an organohalide or triflate with an organometallic reagent.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an aryl halide with a boronic acid or ester wikipedia.org. A bromo- or iodo-substituted derivative of this compound (e.g., at the C4, C5, or C6 position) would be an excellent substrate for Suzuki coupling. The reaction is known for its broad functional group tolerance, and even sterically hindered substrates can react under optimized conditions, often facilitated by the coordinating ability of the benzoxazole nitrogen nih.govrsc.orgmdpi.com.
C-H Activation/Functionalization: More advanced methods involve the direct functionalization of C-H bonds, avoiding the need for pre-functionalized halogenated substrates. Palladium-catalyzed direct arylation of benzoxazoles has been reported, with selectivity for different positions being controlled by the reaction conditions and directing groups acs.orgnih.govnih.gov. For instance, C-H arylation of benzoxazole has been achieved at the C2 position nih.gov and, with specific catalytic systems, regioselectively at the C7 position acs.org. The presence of the trifluoromethyl group at C7 in the target molecule would likely influence the electronic and steric environment, potentially altering the regioselectivity of such C-H functionalization reactions on the remaining C-H bonds (C4, C5, C6).
| Reaction Name | Coupling Partners | Typical Product | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-X (X=Br, I, OTf) + Ar'-B(OH)2 | Ar-Ar' | High functional group tolerance; versatile C-C bond formation. | wikipedia.orgnih.gov |
| Direct C-H Arylation | Benzoxazole C-H + Ar-X | Aryl-substituted Benzoxazole | Atom-economical; avoids pre-functionalization. | acs.orgnih.gov |
| C-H Benzylation | Benzoxazole C-H + Benzylic Ammonium Triflates | Benzyl-substituted Benzoxazole | Tolerates a range of functional groups. | scilit.com |
General Functional Group Compatibility and Selectivity in Synthetic Transformations
The synthetic utility of this compound is greatly influenced by the compatibility of its functional groups—the hydroxyl/amide, the trifluoromethyl group, and the aromatic system—with various reaction conditions.
Functional Group Compatibility:
Trifluoromethyl Group: As previously noted, the -CF3 group is highly robust and compatible with a vast range of synthetic conditions, including strongly acidic or basic media and transition-metal-catalyzed reactions mdpi.com. Its strong electron-withdrawing nature, however, deactivates the aromatic ring to electrophilic substitution.
Hydroxyl/Amide Group: The acidic proton of the hydroxyl/amide function requires consideration. In many transition-metal-catalyzed reactions, such as Suzuki coupling, the reaction can proceed with the unprotected N-H group, though the choice of base is critical nih.gov. In other cases, protection of this group (e.g., as a methyl or benzyl (B1604629) ether/amide) may be necessary to prevent undesired side reactions or catalyst deactivation. Synthesis of benzoxazoles can tolerate a wide array of functional groups on the precursors, including esters, ethers, and halogens mdpi.comacs.org.
Selectivity:
Chemoselectivity: In derivatization reactions, the primary site of reactivity is typically the hydroxyl/amide group, which is more nucleophilic (when deprotonated) than the electron-deficient aromatic ring.
Regioselectivity: For reactions on the aromatic ring, the directing effects of the existing substituents are paramount. The -CF3 group at C7 directs electrophiles to the C4 and C6 positions (meta). For C-H activation, the regioselectivity is complex and depends on the catalyst and directing group effects, with positions C2 and C7 being common sites of functionalization in simpler benzoxazoles acs.orgnih.gov. The existing C7-CF3 substituent would block that position, potentially directing functionalization to other sites.
Advanced Applications in Materials Science and Supramolecular Chemistry
Role as Building Blocks in the Synthesis of Complex Organic Molecules
Heterocyclic compounds, particularly those containing fluorine, are crucial building blocks in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgnih.gov The 7-(trifluoromethyl)benzo[d]oxazol-2-ol structure contains multiple reactive sites that can be exploited for further chemical modification, allowing it to serve as a versatile precursor for more elaborate molecular designs.
The trifluoromethyl group enhances the metabolic stability and binding selectivity of molecules, making it a valuable addition in drug discovery. nih.gov As a building block, this compound can be used to introduce the trifluoromethylated benzoxazole (B165842) moiety into larger, more complex structures. General synthetic strategies for related 2-substituted benzoxazoles often involve the condensation of substituted aminophenols with various reagents, a process that could be adapted for this specific compound. rsc.org Its structure is a foundational piece for creating libraries of compounds with potential biological activity or specific material properties. nih.gov
Table 1: Potential Synthetic Transformations Using Benzoxazole Building Blocks
| Reaction Type | Reagents & Conditions | Resulting Structure | Potential Application |
|---|---|---|---|
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether linkage at the 2-position | Pro-drugs, functional polymers |
| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl bond formation | Organic electronics, photoactive materials |
This table represents potential reactions based on the general reactivity of the benzoxazole scaffold.
Application in Fluorescent Probes and Chemosensors
Benzoxazole and its derivatives are well-known for their fluorescent properties and are frequently incorporated into the design of chemosensors. researchgate.net These molecules can detect specific ions or molecules through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which result in a measurable change in fluorescence. nih.gov
The this compound scaffold is an excellent candidate for developing novel fluorescent probes. The benzoxazole core acts as the fluorophore, while the hydroxyl group at the 2-position can serve as a binding site for analytes. The trifluoromethyl group can modulate the electronic properties of the fluorophore, potentially shifting the emission wavelength and enhancing the quantum yield. By modifying the hydroxyl group with specific recognition units, sensors that are highly selective for particular metal ions (e.g., Al³⁺, Zn²⁺) or anions could be developed. nih.gov The design of such sensors often involves linking the benzoxazole core to a receptor unit that selectively interacts with the target analyte, triggering a "turn-on" or "turn-off" fluorescent response.
Table 2: Characteristics of Benzothiazole/Benzoxazole-Based Fluorescent Chemosensors
| Chemosensor Base | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Reference Finding |
|---|---|---|---|---|
| Benzothiazole Derivative (B31) | Al³⁺ | Interruption of non-emissive state | 24 nM | A novel benzo[d]thiazole derivative functioned as a selective fluorescence chemosensor for Al³⁺. nih.gov |
| Pyrazole Derivative (72) | Ga³⁺ | Inhibition of PET process | 12.1 µM | A pyrazole-based probe showed a significant fluorescence increase in the presence of Ga³⁺. nih.gov |
This table presents data from related heterocyclic chemosensors to illustrate the potential application of the this compound core.
Design and Synthesis of Ligands for Metal Complexation Studies
The nitrogen and oxygen atoms within the benzoxazole ring system make it an effective scaffold for designing ligands that can coordinate with various metal ions. nih.gov The resulting metal complexes have applications in catalysis, bioinorganic chemistry, and as functional materials. The synthesis of metal complexes from benzimidazole (B57391) derivatives, which are structurally similar to benzoxazoles, has been extensively studied, yielding complexes with copper, zinc, nickel, and silver. researchgate.net
This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the oxazole (B20620) ring and the oxygen atom of the hydroxyl group. The presence of the trifluoromethyl group can significantly influence the properties of the resulting metal complex by altering the electron density on the ligand, thereby affecting the stability and reactivity of the complex. These complexes could be explored for their catalytic activity, antimicrobial properties, or as components in luminescent materials. nih.gov
Integration into Functional Organic Materials
The development of new organic materials with tailored optical, electronic, and physical properties is a major focus of modern materials science. mdpi.com Heterocyclic compounds like benzoxazoles are valuable components in the design of these materials due to their rigidity, planarity, and inherent photophysical properties.
Integrating this compound into polymers or larger supramolecular assemblies could lead to the creation of novel functional materials. For example, it could be incorporated into the backbone of a conjugated polymer to create materials for organic light-emitting diodes (OLEDs) or organic solar cells (OSCs). The trifluoromethyl group could enhance the material's electron-accepting properties and improve its stability and processability. Furthermore, the ability of the benzoxazole moiety to self-assemble could be exploited to create ordered thin films or liquid crystals with unique anisotropic properties. mdpi.com
Future Research Directions and Emerging Avenues for 7 Trifluoromethyl Benzo D Oxazol 2 Ol
Exploration of Unconventional Synthetic Methodologies
The synthesis of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol and its analogs is an area ripe for innovation. While traditional synthetic routes for benzoxazoles are established, the exploration of unconventional methodologies could offer significant advantages in terms of efficiency, yield, and environmental impact. Future research should focus on the development and optimization of novel synthetic strategies.
Potential Unconventional Synthetic Approaches:
| Methodology | Potential Advantages | Key Research Focus |
| Flow Chemistry | Improved reaction control, enhanced safety for handling hazardous reagents, potential for automation and scale-up. | Development of continuous-flow reactors for the key cyclization and trifluoromethylation steps. |
| Microwave-Assisted Synthesis | Accelerated reaction times, increased product yields, and improved purity profiles. | Optimization of microwave parameters (temperature, pressure, and irradiation time) for the synthesis of the benzoxazole (B165842) core. |
| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, and reduced environmental footprint. | Identification and engineering of enzymes capable of catalyzing the formation of the benzoxazole ring or the introduction of the trifluoromethyl group. |
| Photoredox Catalysis | Access to novel reaction pathways through visible-light-mediated single-electron transfer. | Exploration of photoredox-catalyzed methods for the construction of the heterocyclic system or for late-stage functionalization of the molecule. |
By embracing these modern synthetic techniques, researchers can streamline the production of this compound and its derivatives, facilitating broader investigations into their chemical and biological properties.
Advanced Mechanistic Studies of its Reactivity
A thorough understanding of the reactivity of this compound is fundamental to its application in drug discovery and materials science. The interplay between the electron-withdrawing trifluoromethyl group and the benzoxazole ring system dictates its chemical behavior. Advanced mechanistic studies are crucial to elucidate these intricacies.
Future research in this area should include:
Kinetic Studies: To determine the reaction rates and understand the factors influencing the reactivity of the molecule in various chemical transformations.
Isotopic Labeling Studies: To trace the pathways of atoms during reactions, providing definitive evidence for proposed mechanisms.
In-situ Spectroscopic Analysis: Techniques such as real-time NMR and IR spectroscopy can be employed to observe reactive intermediates and transition states, offering a dynamic view of the reaction progress.
Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates, complementing experimental findings.
These studies will provide a detailed picture of the electronic and steric effects governing the reactivity of this compound, enabling the rational design of new reactions and the prediction of its behavior in different chemical environments.
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
The development of derivative libraries based on the this compound scaffold is a promising strategy for the discovery of novel bioactive compounds. High-throughput screening (HTS) and combinatorial chemistry are powerful tools to rapidly synthesize and evaluate large numbers of analogs.
The parallel solution-phase synthesis of diverse compound libraries has proven effective for related heterocyclic systems. scispace.comnih.gov A similar approach can be applied to this compound, where the core structure is systematically modified with a variety of functional groups. This strategy allows for the exploration of a vast chemical space to identify derivatives with optimized biological activity. Mixture-based synthetic combinatorial libraries offer a significant acceleration in the drug discovery process, enabling the assessment of millions of compounds through the testing of a much smaller number of samples. nih.gov
Key areas for future development include:
Scaffold Decoration: Introducing a diverse range of substituents at various positions of the benzoxazole ring to probe structure-activity relationships (SAR).
Development of Solid-Phase Synthesis Routes: To facilitate the purification of products and enable the automation of the library synthesis process.
Integration with HTS Platforms: To rapidly screen the synthesized libraries against a wide array of biological targets, including enzymes, receptors, and whole cells.
Development of Novel Analytical Techniques for Characterization
Robust and efficient analytical methods are essential for the characterization and quality control of this compound and its derivatives. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used, there is scope for the development of more advanced and specialized analytical methodologies.
Future research could focus on:
Advanced NMR Techniques: Application of two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous structure elucidation of complex derivatives.
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition analysis, crucial for confirming the identity of novel compounds.
Chiral Chromatography: Development of methods for the separation and analysis of enantiomers if chiral centers are introduced into the derivatives, which is critical for pharmacological studies.
Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and gas chromatography with mass spectrometry (GC-MS) for the sensitive and selective analysis of the compound and its metabolites in complex biological matrices.
Theoretical and Computational Refinements for Predictive Modeling
Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery. For this compound, theoretical and computational studies can provide valuable insights into its properties and interactions with biological targets, thereby guiding the design of more potent and selective derivatives.
Computational studies on related benzoxazole derivatives have demonstrated the utility of these approaches. nih.govrjeid.com Future research should leverage these tools to:
Quantum Chemical Calculations: To investigate the electronic structure, molecular orbitals, and reactivity descriptors of this compound.
Molecular Docking Simulations: To predict the binding modes and affinities of the compound and its analogs to specific protein targets.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complexes and assess their stability over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of the derivatives with their biological activities, aiding in the design of new compounds with improved properties.
By integrating these computational approaches with experimental studies, a more rational and efficient drug discovery process can be achieved for this promising class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
